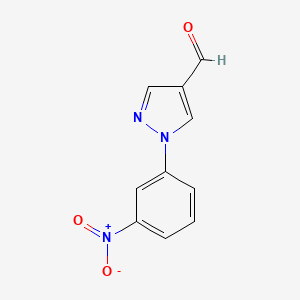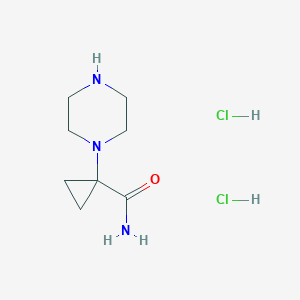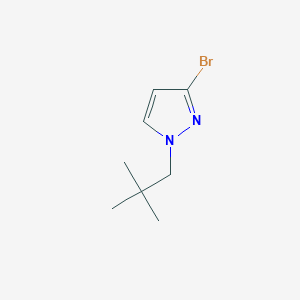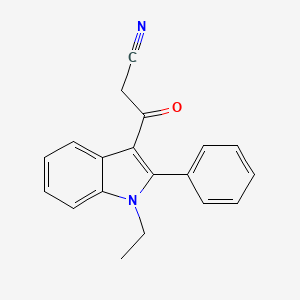
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7N3O3 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring .Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehyde, a related compound, undergoes various chemical reactions such as addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 217.18 .科学研究应用
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde has potential applications in various fields of scientific research. One of the most promising applications is in the field of fluorescent sensors. This compound has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Fe3+, and Hg2+. It has also been used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is not fully understood. However, it is believed to act as a chelating agent for metal ions. The nitro group in the compound can form a complex with metal ions, which results in a change in the fluorescence properties of the compound. In addition, this compound can react with NO to form a fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antibacterial and antifungal properties. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One of the major advantages of using 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions and NO. In addition, this compound is relatively easy to synthesize using simple and inexpensive methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain biological systems.
未来方向
There are several future directions for research on 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde. One direction is to explore its potential applications in the field of cancer therapy. Another direction is to investigate its potential as a fluorescent probe for the detection of other biologically relevant molecules. In addition, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in different biological systems.
合成方法
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be synthesized using different methods. One of the most common methods is the reaction of 3-nitrobenzaldehyde with 4-hydrazinylpyrazole in the presence of acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the desired compound using sodium borohydride. Another method involves the reaction of 3-nitrobenzaldehyde with 4-hydrazinylpyrazole in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired compound using sodium borohydride.
属性
IUPAC Name |
1-(3-nitrophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-2-1-3-10(4-9)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWNCUVCJTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)